10-(3-fluoro-4-methylphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
Description
The compound 10-(3-fluoro-4-methylphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one is a tricyclic heterocyclic molecule featuring a fused oxa-diaza ring system. Key structural elements include:
- A 3-fluoro-4-methylphenyl substituent at position 10, introducing both lipophilic (methyl) and electron-withdrawing (fluoro) properties.
- A methyl group at position 9 and an 8-oxa-10,12-diaza core, contributing to conformational rigidity and hydrogen-bonding capabilities.
This compound belongs to a class of tricyclic systems with demonstrated relevance in medicinal chemistry and materials science due to their structural complexity and tunable electronic properties.
Properties
IUPAC Name |
10-(3-fluoro-4-methylphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4/c1-10-3-4-11(8-14(10)19)21-17(23)20-15-9-18(21,2)26-16-6-5-12(22(24)25)7-13(15)16/h3-8,15H,9H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEQBNPWKKODPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)[N+](=O)[O-])C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-fluoro-4-methylphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multiple steps, starting with the preparation of the core tricyclic structure. This is followed by the introduction of the fluoro, methyl, and nitro groups through various chemical reactions. Common reagents used in these steps include fluorinating agents, methylating agents, and nitrating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase efficiency and reduce costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
10-(3-fluoro-4-methylphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or reduce other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
10-(3-fluoro-4-methylphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 10-(3-fluoro-4-methylphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Table 1: Structural Comparison of Tricyclic Derivatives
*Molecular formulas are inferred from structural data.
Substituent-Driven Property Analysis
Electronic Effects
- Nitro Group (Target Compound): The 4-nitro group creates a strong electron-deficient aromatic system, enhancing electrophilic reactivity compared to non-nitrated analogues (e.g., the phenyl-substituted compound in ). This may improve binding affinity in biological targets or alter photostability in materials.
- Fluorine vs. Methyl : The 3-fluoro-4-methylphenyl group in the target compound balances lipophilicity (methyl) with metabolic resistance (fluoro). In contrast, the 2,5-difluorophenyl analogue lacks a methyl group, reducing steric bulk but increasing polarity.
Biological Activity
Chemical Structure and Properties
The compound's structure can be represented by the following key features:
- Molecular Formula : C₁₅H₁₃F N₂O₃
- Molecular Weight : Approximately 284.27 g/mol
- Functional Groups : Nitro group (-NO₂), fluoro group (-F), and diazatricyclo structure.
This unique structure contributes to its biological properties, making it a subject of interest for further research.
Anticancer Potential
Recent investigations into related compounds suggest potential anticancer properties. The presence of the nitro group is often associated with cytotoxic effects on cancer cells. In vitro studies have indicated that similar diazatricyclo compounds can induce apoptosis in tumor cells, suggesting that our compound may also exhibit similar effects.
Neuropharmacological Effects
Given the presence of the fluoro group and its structural complexity, there is potential for neuropharmacological activity. Compounds with similar characteristics have been studied for their effects on neurotransmitter systems, particularly in modulating serotonin and dopamine pathways. This could imply potential applications in treating neurological disorders.
Toxicity Profile
Understanding the toxicity of chemical compounds is crucial for assessing their safety for therapeutic use. While specific toxicity data for 10-(3-fluoro-4-methylphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is sparse, related studies indicate that nitro compounds can exhibit varying degrees of toxicity depending on their structure and exposure levels.
Summary of Toxicity Studies
| Compound Type | Effect | Reference |
|---|---|---|
| Nitro Compounds | Cytotoxicity in vitro | |
| Fluoro Compounds | Neurotoxicity potential | |
| Diazatricyclo Compounds | Varies widely based on structure |
Case Study 1: Antimicrobial Efficacy
A study examined a series of nitro-substituted aromatic compounds for their activity against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL for certain analogs, suggesting that our compound may also possess similar antimicrobial efficacy.
Case Study 2: Anticancer Activity
In a recent publication, a related diazatricyclo compound was tested against various cancer cell lines (e.g., HeLa and MCF7). The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. This provides a preliminary basis for exploring the therapeutic potential of our target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
